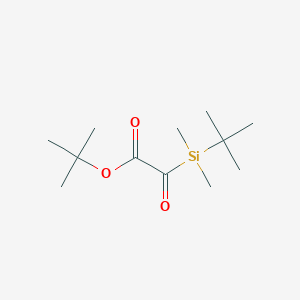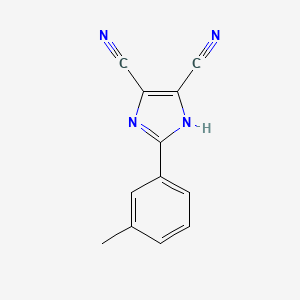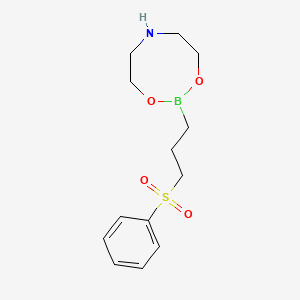
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) is a chiral compound with potential applications in various fields of chemistry and biology. This compound features two oxazole rings connected by a pentane chain, with methyl groups attached to the oxazole rings. The stereochemistry of the compound is defined by the (4R,4’R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Pentane Chain: The pentane chain can be introduced through a coupling reaction, such as a Grignard reaction or a similar organometallic reaction, to link the two oxazole rings.
Methylation: The methyl groups can be introduced through an alkylation reaction using a suitable methylating agent.
Industrial Production Methods
Industrial production of (4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance the efficiency and yield of the reactions.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the oxazole rings or the pentane chain are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced oxazole derivatives.
Scientific Research Applications
(4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) has several scientific research applications, including:
Chemistry: The compound can be used as a chiral building block in the synthesis of complex molecules and materials.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interactions can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the activity or function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole): The enantiomer of the compound with (4S,4’S) configuration.
2,2’-(Pentane-3,3-diyl)bis(4,5-dihydrooxazole): A similar compound without the methyl groups.
2,2’-(Butane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole): A compound with a butane chain instead of a pentane chain.
Uniqueness
(4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the presence of methyl groups on the oxazole rings. These structural features can influence its reactivity, binding affinity, and overall properties, making it distinct from similar compounds.
Properties
IUPAC Name |
(4R)-4-methyl-2-[3-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-5-13(6-2,11-14-9(3)7-16-11)12-15-10(4)8-17-12/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVYZIBIFOOFDD-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC(CO1)C)C2=NC(CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@@H](CO1)C)C2=N[C@@H](CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














